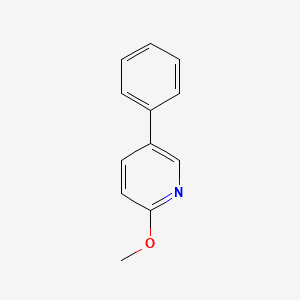

2-Methoxy-5-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-8-7-11(9-13-12)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCCBGFIBKJXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673501 | |

| Record name | 2-Methoxy-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53698-47-8 | |

| Record name | 2-Methoxy-5-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53698-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-5-phenylpyridine: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-phenylpyridine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its unique structural combination of a pyridine ring, a methoxy group, and a phenyl substituent imparts a distinct set of chemical properties and reactivity, making it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of the core chemical properties, reactivity, and applications of this compound, with a focus on its role in drug discovery and development.

Part 1: Core Chemical Properties

This compound, with the chemical formula C12H11NO, is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a phenyl group at the 5-position.[2] This arrangement of functional groups dictates its physical and chemical behavior.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 53698-47-8 | [2] |

| Molecular Formula | C12H11NO | [2] |

| Molecular Weight | 185.23 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | COC1=NC=C(C2=CC=CC=C2)C=C1 | [2] |

Further physical properties such as melting point, boiling point, and solubility are not consistently reported across public sources and would require experimental determination for definitive values.

Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, typically in the range of 7-9 ppm. The methoxy group protons would appear as a sharp singlet further upfield, likely around 3-4 ppm. The specific coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbon attached to the methoxy group would be significantly shifted downfield due to the electronegativity of the oxygen atom. Aromatic carbons would resonate in the typical 120-160 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-O stretching vibrations for the methoxy group, C=N and C=C stretching vibrations from the pyridine and phenyl rings, and C-H stretching and bending vibrations for the aromatic and methyl groups.

Part 2: Chemical Reactivity and Synthesis

The reactivity of this compound is largely influenced by the electronic properties of its constituent functional groups. The electron-donating methoxy group activates the pyridine ring towards certain reactions, while the phenyl group can participate in various cross-coupling reactions.

Key Reactions and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling: A pivotal reaction involving phenylpyridine derivatives is the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organic halide or triflate.[3] While this compound itself is a product of such a coupling, its derivatives can be further functionalized using this methodology. For instance, a bromo-substituted precursor, 2-methoxy-5-bromopyridine, can be coupled with phenylboronic acid to synthesize the title compound.

The general mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the catalyst.[3][4] The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and scope.[3]

Other Reactions: The pyridine nitrogen can act as a nucleophile or a base. The methoxy group can potentially be cleaved under harsh acidic conditions to yield the corresponding hydroxypyridine derivative.[5] The aromatic rings can undergo electrophilic substitution, although the regioselectivity will be directed by the existing substituents.

Synthesis

The primary synthetic route to this compound and its analogs is through Suzuki-Miyaura cross-coupling reactions.[6][7] For example, the reaction of 2-chloro-6-methoxypyridine with phenylboronic acid is a common method for synthesizing the isomeric 2-methoxy-6-phenylpyridine.[6] A similar strategy employing 5-halo-2-methoxypyridine and phenylboronic acid would yield the title compound.

Experimental Protocol: Synthesis of a Phenylpyridine Derivative via Suzuki Coupling

This is a generalized protocol based on common practices for Suzuki-Miyaura reactions and should be adapted and optimized for the specific synthesis of this compound.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (e.g., 5-bromo-2-methoxypyridine, 1 equivalent), phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent or solvent mixture, such as a combination of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Part 3: Applications in Drug Development and Medicinal Chemistry

The phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific arrangement of the methoxy and phenyl groups in this compound makes it an attractive starting point or intermediate for the synthesis of novel therapeutic agents.

Role as a Bioisostere and Pharmacophore

The phenylpyridine moiety can act as a bioisostere for other aromatic systems, such as biphenyl or naphthalene, offering advantages in terms of metabolic stability, solubility, and target engagement. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

Examples in Drug Discovery

While direct applications of this compound in approved drugs were not identified in the initial search, numerous patents and research articles describe the use of substituted phenylpyridines in the development of novel therapeutics. These include:

-

Kinase Inhibitors: The phenylpyridine core is found in inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.[8][9] For instance, derivatives of aminopyrimidinylthiazole-carboxamides containing a phenylpyridine-like moiety have been identified as potent Src/Abl kinase inhibitors for the treatment of chronic myelogenous leukemia (CML).[9]

-

AMPA Receptor Antagonists: The compound perampanel, which contains a 5-pyridin-2-yl substituent on a pyridone core, is a noncompetitive AMPA receptor antagonist used in the treatment of epilepsy.[10] This highlights the potential of the phenylpyridine scaffold in targeting ion channels in the central nervous system.

-

Modulators of Muscarinic Acetylcholine Receptors (mAChRs): Recent research has explored 2-methyl-5-(1H-pyrazol-4-yl)pyridines as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, a target for neurocognitive disorders.[11] This demonstrates the versatility of the substituted pyridine ring in interacting with G-protein coupled receptors.

-

Anti-inflammatory Agents: Phenylpyridine-2-ylguanidines have been identified as inhibitors of TNFα overproduction, showing potential in models of neuropathic pain and acute lung inflammation.[12]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.[13][14][15][16] Generally, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[15][16]

Conclusion

This compound is a versatile and valuable building block in organic synthesis with significant potential in drug discovery and materials science. Its well-defined chemical properties and reactivity, particularly its amenability to Suzuki-Miyaura cross-coupling reactions, allow for the facile synthesis of a wide range of derivatives. The phenylpyridine scaffold is a key pharmacophore in numerous biologically active molecules, and further exploration of this compound and its analogs is likely to lead to the discovery of novel therapeutic agents and advanced materials.

References

-

Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". Royal Society of Chemistry. [Link]

-

Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 137-147. [Link]

-

AOBChem. 2-Methoxy-5-(phenylmethoxy)-pyridine. [Link]

-

ChemBK. 2-Methoxy-5-Amino Pyridine. [Link]

-

Thompson, A. L., & Steel, P. G. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 842-849. [Link]

-

Senczyna, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2345. [Link]

-

Reddy, J. S., et al. (2017). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 41(22), 13689-13699. [Link]

-

Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]

-

Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600. [Link]

-

Wikipedia. 2-Phenylpyridine. [Link]

-

Halberstadt, M., et al. (2022). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 13(17), 2634-2643. [Link]

-

Wrobel, C., et al. (2019). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-1,3-dithiane. IUCrData, 4(1), x182043. [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1624. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

- U.S. Patent No. 6,245,913 B1. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

Shonberg, J., et al. (2024). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry, 67(15), 13286-13304. [Link]

-

Dooley, K. L., et al. (1990). Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse. Cancer Letters, 53(2-3), 129-134. [Link]

-

Y-H, G., et al. (2018). Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation. European Journal of Medicinal Chemistry, 149, 217-230. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

Scott, J. S., et al. (2020). Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527. [Link]

-

PubChem. (2S,3S)-3-[[2-methoxy-5-(5-methyltetrazol-1-yl)phenyl]methoxy]-2-phenylpiperidine. [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

-

Cîrcu, V., et al. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 27(19), 6598. [Link]

-

Merck Millipore. (n.d.). Val-boroPro - CAS 150080-09-4 - Calbiochem MSDS. [Link]

Sources

- 1. 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity [benchchem.com]

- 2. This compound 97% | CAS: 53698-47-8 | AChemBlock [achemblock.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. asianpubs.org [asianpubs.org]

- 6. 2-Methoxy-6-phenylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. fishersci.com [fishersci.com]

Structural Elucidation of 2-Methoxy-5-phenylpyridine: A Technical Guide

The following technical guide details the structural elucidation of 2-Methoxy-5-phenylpyridine , a pharmacophore often utilized in medicinal chemistry (e.g., as an acetylcholinesterase inhibitor scaffold).

This guide synthesizes theoretical principles with practical spectral interpretation, designed for researchers requiring rigorous structural verification.

Executive Summary & Compound Profile

This compound is a biaryl system comprising a pyridine core substituted with a methoxy group at the 2-position and a phenyl ring at the 5-position. In drug discovery, this scaffold serves as a lipophilic, metabolically stable surrogate for biphenyl systems and is a known inhibitor of acetylcholinesterase (AChE).

-

Chemical Formula:

-

Exact Mass: 185.0841 Da

-

SMILES: COc1ccc(cn1)-c2ccccc2

-

Key Structural Challenge: Differentiating the 2,5-substitution pattern from 2,4- or 2,3- isomers, which often arise as byproducts in non-selective coupling reactions.

Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to anticipating spectral impurities. The standard route involves a Suzuki-Miyaura coupling :

Critical Impurities to Track:

-

Homocoupling Products: Biphenyl (from phenylboronic acid dimerization).

-

Hydrolysis Byproducts: 5-Phenyl-2-pyridone (formed via demethylation of the methoxy group under acidic/basic workup).

-

Regioisomers: If the starting material was 3-bromo-2-methoxypyridine (impurity in starting material), the 2,3-isomer will be present.

Analytical Strategy: The "Self-Validating" Workflow

To definitively prove the structure, we employ a subtractive logic workflow. We do not just look for the right signals; we actively rule out alternative isomers.

Step 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate elemental composition and unsaturation.

-

Method: ESI-TOF or Orbitrap (Positive Mode).

-

Expected Signal:

m/z. -

Validation Check: The isotope pattern for

should match a 12-carbon system (~13% intensity relative to the monoisotopic peak). A lack of Br/Cl isotope patterns confirms the complete consumption of the aryl halide precursor.

Step 2: 1H NMR Spectroscopy (The Fingerprint)

Objective: Establish the pyridine substitution pattern. This is the most critical step.

Solvent:

Predicted Spectral Data & Assignment Logic

| Proton | Shift ( | Multiplicity | Coupling ( | Structural Logic |

| H-6 | 8.40 – 8.45 | Doublet (d) | Deshielded by ring nitrogen. Shows only small meta-coupling to H-4. | |

| H-4 | 7.75 – 7.85 | dd | Diagnostic Signal. Coupled ortho to H-3 and meta to H-6. | |

| Ph-H | 7.35 – 7.55 | Multiplet | - | Overlapping aromatic signals from the phenyl ring. |

| H-3 | 6.80 – 6.85 | Doublet (d) | Shielded by the adjacent electron-donating Methoxy group. | |

| OMe | 3.95 – 4.00 | Singlet (s) | - | Characteristic sharp singlet for methoxy attached to heteroaromatic ring. |

Key Differentiator (The "Smoking Gun"):

-

If the compound were the 2,4-isomer , H-6 would be a doublet with a large ortho coupling (~5 Hz) to H-5.

-

In the 2,5-isomer , H-6 has no ortho neighbor , resulting in a fine doublet (meta-coupling only).

Step 3: 2D NMR Verification (Connectivity)

To ensure the Phenyl ring is at C-5 and not C-4, we map the scalar couplings.

COSY (Correlation Spectroscopy)

-

H-3

H-4: Strong cross-peak (Ortho coupling). -

H-4

H-6: Weak cross-peak (Meta coupling). -

H-6

H-3: NO cross-peak (Para).

HMBC (Heteronuclear Multiple Bond Correlation)

This experiment connects the "islands" (Methoxy, Pyridine, Phenyl).

-

OMe (

) -

H-6 (

)

Visualization of Structural Logic

The following diagrams illustrate the connectivity logic and the decision tree for isomer differentiation.

Diagram 1: NMR Connectivity Network (HMBC/COSY)

Caption: HMBC correlations (Solid Green/Red) establish the carbon skeleton. The Red arrow confirms the 5-Phenyl attachment.

Diagram 2: Isomer Differentiation Decision Tree

Caption: Logic flow for distinguishing the target molecule from common regioisomeric byproducts.

Quality Control Specifications

For drug development applications, purity must be established beyond structural identity.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile). 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (aromatic) and 280 nm.[1]

-

Purity Criteria: Area > 98%.

-

-

Residual Solvents: NMR check for Suzuki solvents (THF, Dioxane, Toluene).

References

-

Hansen, M. et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines. Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

-

Royal Society of Chemistry. (2014). Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines. Retrieved January 29, 2026, from [Link]

Sources

Introduction: Bridging Quantum Mechanics and Drug Discovery

An In-Depth Technical Guide to Quantum Chemical Calculations for Methoxyphenylpyridines

Methoxyphenylpyridines represent a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. Their biological activity is intrinsically linked to their three-dimensional structure and electronic properties, which dictate how they interact with target macromolecules. Understanding these properties at a sub-atomic level is paramount for rational drug design and lead optimization. Quantum chemical calculations offer a powerful in silico lens to elucidate these characteristics, providing insights that are often difficult or impossible to obtain through experimental methods alone.[1][2][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a field-proven framework for applying quantum chemical calculations to the study of methoxyphenylpyridines. We will explore the theoretical underpinnings, detail robust computational protocols, and explain the causality behind critical methodological choices, empowering you to harness the predictive power of computational chemistry.

Part 1: Theoretical Foundations and Methodological Choices

The core of quantum chemistry lies in solving the Schrödinger equation to describe the electronic structure of a molecule.[4] For multi-atomic systems like methoxyphenylpyridines, exact solutions are computationally intractable, necessitating the use of approximations. The two most prevalent and powerful approaches in this context are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

1.1 The Power of Density Functional Theory (DFT)

While HF theory provides a foundational approximation, it neglects the intricate effects of electron correlation, which can be critical for describing the nuanced electronic landscapes of aromatic and heterocyclic systems. DFT addresses this by reformulating the problem to calculate the total energy as a functional of the total electron density.[4][5] This approach is both computationally efficient and remarkably accurate for a wide range of molecular systems, making it the workhorse of modern computational chemistry.[6][7]

1.2 The Crucial Decision: Functionals and Basis Sets

The accuracy of a DFT calculation is fundamentally dependent on two key choices: the exchange-correlation functional and the basis set. This choice is not arbitrary; it is a scientifically-driven decision based on the chemical nature of the molecule under investigation and the properties being calculated.

-

Exchange-Correlation Functionals: These are mathematical approximations that describe the complex quantum mechanical interactions between electrons. For molecules like methoxyphenylpyridines, which contain both aromatic rings and heteroatoms with lone pairs, hybrid functionals are often the most reliable choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-benchmarked hybrid functional that provides a robust balance of accuracy and computational cost for organic molecules.[7][8][9][10] More recent functionals, such as those from the Minnesota family (e.g., M06-2X), may offer improved performance for specific applications, particularly those involving non-covalent interactions.[11]

-

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set dictate the flexibility the calculation has to describe the spatial distribution of electrons. For methoxyphenylpyridines, Pople-style basis sets are a common and effective choice. A recommended starting point is the 6-311+G(d,p) basis set.[9]

-

6-311G: This indicates a triple-zeta quality basis set, providing a high degree of flexibility for the valence electrons.

-

+: The plus sign signifies the addition of diffuse functions . These are crucial for accurately describing species with lone pairs (like the oxygen of the methoxy group and the nitrogen of the pyridine ring) and for calculating properties related to electron affinity and polarizability.[10]

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is essential for describing chemical bonds in a directional, anisotropic environment like an aromatic ring.[12]

-

The selection of a functional and basis set is a balance between desired accuracy and available computational resources.[12] It is always best practice to consult the literature for benchmark studies on similar molecular systems to validate the chosen level of theory.[12][13]

Part 2: A Validated Workflow for Methoxyphenylpyridine Analysis

A successful computational study follows a logical and self-validating sequence of calculations. Each step builds upon the last to ensure the final results are physically meaningful.

Caption: A typical workflow for DFT calculations on methoxyphenylpyridines.

Experimental Protocol: Step-by-Step Calculation

This protocol outlines the key steps for performing a DFT calculation on a representative molecule, 2-methoxy-4-phenylpyridine, using a program like Gaussian.[8]

Step 1: Building the Initial Structure

-

Use a molecular builder and graphical user interface (e.g., GaussView, Avogadro, Chemcraft) to construct the 3D structure of the methoxyphenylpyridine isomer of interest.[14]

-

Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94). This provides a reasonable starting geometry, which can significantly speed up the subsequent quantum mechanical optimization.

Step 2: Geometry Optimization

-

Objective: To find the lowest energy, most stable conformation of the molecule on the potential energy surface.[6][9]

-

Input File Setup (Gaussian Example):

-

Explanation of Keywords:

-

#p: Requests "pretty" (more readable) output.

-

B3LYP/6-311+G(d,p): Specifies the chosen DFT functional and basis set.

-

Opt: The primary keyword to initiate a geometry optimization.

-

Freq: A crucial keyword that automatically triggers a frequency calculation after the optimization successfully converges.

-

Step 3: Vibrational Frequency Analysis

-

Objective: To confirm that the optimized structure is a true energy minimum and to calculate thermodynamic properties like zero-point vibrational energy (ZPVE).

-

Execution: This step is automatically performed by including the Freq keyword in the optimization job.

-

Validation: A true minimum on the potential energy surface will have zero imaginary frequencies . If one or more imaginary frequencies are present, the structure corresponds to a transition state or a saddle point, and the optimization must be revisited.

Step 4: Single-Point Property Calculations

-

Objective: To compute the electronic properties of the validated, stable structure.

-

Execution: Using the optimized geometry from the frequency calculation output, run a new "single-point" calculation. This calculation does not change the geometry but computes various properties with high precision.

-

Input File Setup (Gaussian Example for NBO/HOMO-LUMO):

-

Explanation of Keywords:

-

Pop=NBO: Requests a Natural Bond Orbital (NBO) analysis, which is useful for studying charge distribution and donor-acceptor interactions.[9] The output from this job will also contain the molecular orbital energies required for HOMO-LUMO analysis.

-

Part 3: Interpreting the Quantum Data in a Drug Discovery Context

The output of quantum chemical calculations provides a wealth of quantitative data. The true expertise lies in translating this data into actionable chemical and biological insights.

Caption: Linking calculated properties to meaningful chemical insights.

Key Calculable Properties and Their Significance

The following table summarizes critical properties that can be derived from DFT calculations and their direct relevance to drug development.

| Property | Description & Significance | How to Calculate |

| HOMO/LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).[15][16] | From the molecular orbital energy section of the output file. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron.[16] This can inform metabolic stability. | ΔE = ELUMO - EHOMO |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. It reveals electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions.[17] This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts with a receptor active site.[18] | Visualization of a "cube" file generated from the calculation output. |

| Dipole Moment | A measure of the overall polarity of the molecule. It influences solubility, membrane permeability, and long-range electrostatic interactions with biological targets. | A standard output property from most quantum chemistry software. |

| Atomic Charges | Calculated charges on each atom (e.g., via Mulliken, NBO, or Hirshfeld analysis).[19] NBO charges are generally considered more robust than Mulliken charges. They help identify key atoms involved in electrostatic interactions or potential sites of metabolism. | From the population analysis section of the output (e.g., NBO analysis). |

| Vibrational Frequencies | Theoretical IR and Raman spectra. These can be compared with experimental spectra to confirm the synthesized structure and to analyze the strength of specific chemical bonds.[5][20] | A direct output of a frequency calculation. |

Conclusion and Outlook

Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the modern medicinal chemist. When applied with rigor and a clear understanding of the underlying principles, these methods can profoundly illuminate the structure-activity relationships of methoxyphenylpyridines. By predicting key electronic and structural properties, these in silico experiments can guide synthesis, prioritize candidates for biological screening, and ultimately accelerate the drug discovery pipeline. The integration of these highly predictive computational models with experimental data represents a synergistic approach that is central to the future of rational drug design.[5][21][22]

References

-

Schrödinger, Inc. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. Retrieved from [Link]

-

CORDIS. (2020). Innovative quantum chemical software accelerates drug research. European Commission. Retrieved from [Link]

-

CD ComputaBio. (n.d.). Quantum Chemistry Service in Drug Design. Retrieved from [Link]

-

Kirchmair, J., et al. (2011). Software and resources for computational medicinal chemistry. Future Medicinal Chemistry. Retrieved from [Link]

-

iSciTech. (n.d.). Integrated Scientific Computing and Information Technologies - Softwares. Retrieved from [Link]

-

Gronert, S., et al. (2004). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Reddit User Discussion. (2023). how are functionals/basis set chosen for certain molecules like pyridines. r/Chempros. Retrieved from [Link]

-

Reddit User Discussion. (2023). how are functionals/basis set chosen for certain molecules like pyridines. r/comp_chem. Retrieved from [Link]

-

ResearchGate. (n.d.). HOMO-LUMO PLOT OF PYR. Retrieved from [Link]

-

ResearchGate. (n.d.). HOMO (left) and LUMO (right) of the 3-methylpyridine 7 calculated by using B3LYP/6-31G. Retrieved from [Link]

-

Kumar, D. (2025). Applications of Quantum Chemistry in Molecular Spectroscopy and Reactivity. Journal of Pharmaceutical Research and Integrated Medical Sciences. Retrieved from [Link]

-

Kotan, G., & Yüksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 - Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2- Methylbenzoate Molecule. DergiPark. Retrieved from [Link]

-

Jeff, S. (2024). Quantum Chemistry Techniques for Predicting Molecular Properties. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Nathiya, A., et al. (2017). Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. Open Access Pub. Retrieved from [Link]

-

CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. Retrieved from [Link]

-

The Journal of Chemical Physics. (2022). Quantum chemistry-augmented neural networks for reactivity prediction: Performance, generalizability, and explainability. AIP Publishing. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2024). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. Molecules. Retrieved from [Link]

-

Al-Omair, M. A., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules. Retrieved from [Link]

-

ACS Publications. (2024). Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. Retrieved from [Link]

-

Sociedade Brasileira de Física. (n.d.). A Theoretical Study on the Electronic Excitation of the Pyridine Molecule by Electron Impact. Retrieved from [Link]

-

National Institutes of Health. (2020). Quantum Chemistry Calculations for Metabolomics: Focus Review. Retrieved from [Link]

-

eScholarship. (n.d.). Complex basis functions revisited: implementation with applications to carbon tetrafluoride and aromatic N-containing heterocycl. Retrieved from [Link]

-

S. Kavitha, et al. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. Journal of Chemistry. Retrieved from [Link]

-

MOST Wiedzy. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. Retrieved from [Link]

-

National Institutes of Health. (2024). Alchemical Free-Energy Calculations at Quantum-Chemical Precision. Retrieved from [Link]

-

Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube. Retrieved from [Link]

-

Python Quantum Chemistry. (2022). Quantum chemistry calculations with python: S3 (final) - DFT for computing molecular properties. YouTube. Retrieved from [Link]

-

National Institutes of Health. (2024). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Retrieved from [Link]

-

ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Cambridge Open Engage. Retrieved from [Link]

-

Omixium. (2024). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. Retrieved from [Link]

-

Preprints.org. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) A Theoretical Study of the Relationships between Electronic Structure and Inhibitory Effects of Caffeine Derivatives on Neoplastic Transformation. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

Sources

- 1. Quantum Chemistry Service in Drug Design - CD ComputaBio [computabio.com]

- 2. Software and resources for computational medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aktpublication.com [aktpublication.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Making sure you're not a bot! [mostwiedzy.pl]

- 11. academicworks.cuny.edu [academicworks.cuny.edu]

- 12. reddit.com [reddit.com]

- 13. reddit.com [reddit.com]

- 14. iscitech.com [iscitech.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. openaccesspub.org [openaccesspub.org]

- 21. Innovative quantum chemical software accelerates drug research | QCLAB Project | Results in Brief | H2020 | CORDIS | European Commission [cordis.europa.eu]

- 22. pubs.aip.org [pubs.aip.org]

Foreword: The Strategic Importance of the 2-Alkoxy-5-Arylpyridine Scaffold

An In-Depth Technical Guide to the Synthesis of 2-Alkoxy-5-Arylpyridines

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved small-molecule drugs.[1] When substituted with an alkoxy group at the 2-position and an aryl moiety at the 5-position, the resulting scaffold emerges as a privileged structure with remarkable utility. This framework is integral to a range of biologically active agents, including potent antagonists for the corticotropin-releasing factor 1 (CRF1) receptor and cannabinoid receptor type 1 (CB1), highlighting its relevance in developing therapeutics for neurological and metabolic disorders.[2][3] The specific arrangement of hydrogen bond acceptors, lipophilic regions, and the tunable electronic nature of this scaffold makes it a highly attractive target for drug development professionals.

This guide provides a comprehensive overview of the principal synthetic strategies for constructing 2-alkoxy-5-arylpyridines. As a senior application scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles, the rationale behind methodological choices, and the practical insights necessary for successful implementation in a research and development setting.

Part 1: A Retrosynthetic Blueprint for Synthesis

The architecture of 2-alkoxy-5-arylpyridines presents two primary, logical disconnection points for retrosynthetic analysis: the C5-C(Aryl) bond and the C2-O(Alkyl) bond. This leads to two dominant strategic pathways, with a third, de novo approach, offering an alternative for specific substitution patterns.

Caption: Retrosynthetic analysis of the 2-alkoxy-5-arylpyridine core.

-

Strategy A: C-C Bond Formation. This approach involves the arylation of a pre-functionalized 2-alkoxypyridine at the C5 position. It is arguably the most versatile and widely employed strategy, leveraging the power of modern cross-coupling chemistry.

-

Strategy B: C-O Bond Formation. This pathway entails the alkoxylation of a 5-aryl-2-halopyridine or a related derivative. This method is often chosen when the requisite 5-aryl-2-halopyridine is commercially available or more readily accessible than the corresponding 2-alkoxy-5-halopyridine.

-

Strategy C: De Novo Ring Synthesis. This involves constructing the pyridine ring from acyclic precursors. While powerful for creating highly substituted or unique analogues, these methods are often less general and require more bespoke route development.[4]

Part 2: Core Methodologies & Mechanistic Insights

Strategy A: Arylation of 2-Alkoxypyridines (C-C Bond Formation)

The final-stage introduction of the C5-aryl group is a dominant strategy. The electron-donating nature of the 2-alkoxy group can influence the reactivity of the pyridine ring, a factor that must be considered in catalyst and condition selection.

The palladium-catalyzed Suzuki-Miyaura reaction is the preeminent method for this transformation, valued for its exceptional functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids and esters.[5][6]

The reaction couples a 5-halo-2-alkoxypyridine (typically bromo or iodo) with an arylboronic acid or its corresponding boronate ester. The choice of catalyst, ligand, and base is paramount for achieving high yields, particularly with the potentially coordinating pyridine nitrogen.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Expert Insight: The electron-deficient nature of the pyridine ring can make oxidative addition challenging. However, the C5 position is electronically similar to that of a standard bromobenzene. The more significant challenge is often catalyst inhibition by the pyridine nitrogen. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is crucial. These ligands stabilize the Pd(0) resting state and promote the rate-limiting reductive elimination step, preventing catalyst deactivation.[7]

Protocol: Synthesis of 2-methoxy-5-phenylpyridine via Suzuki-Miyaura Coupling

-

Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (3 mol %).[8]

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). The water is essential for the transmetalation step.

-

Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the desired this compound.[5]

Direct C-H arylation represents a more atom-economical evolution, avoiding the pre-functionalization (e.g., halogenation) of the pyridine ring.[9] This method couples 2-alkoxypyridine directly with an aryl halide. However, achieving high regioselectivity on the pyridine ring is the primary challenge. The C5 position is often favored due to electronic and steric factors, but mixtures with C3 or C4 arylation can occur.[10]

The reaction typically requires a palladium catalyst, a specialized ligand, and a base. A carboxylic acid additive, like pivalic acid (PivOH), is often essential, participating in a concerted metalation-deprotonation (CMD) mechanism, which is believed to be the operative C-H activation pathway.[9]

Strategy B: Alkoxylation of 5-Arylpyridines (C-O Bond Formation)

This strategy is advantageous when 5-aryl-2-halopyridines are readily available starting materials.

The classical SNAr reaction is a straightforward method for installing the alkoxy group. It involves reacting a 5-aryl-2-halopyridine (typically chloro or fluoro) with a sodium or potassium alkoxide.

Causality: For SNAr to be efficient, the pyridine ring must be sufficiently electron-deficient to be attacked by the alkoxide nucleophile. The presence of the C5-aryl group is generally not electron-withdrawing enough to activate the ring significantly. Therefore, this method is most effective when an additional strong electron-withdrawing group (EWG), such as a nitro group, is also present on the pyridine ring. The synthesis of 2-aryloxy-4-alkoxy-pyridines has been effectively demonstrated using pyridine-N-oxide intermediates to control regioselectivity and activate the ring for substitution.[2]

The Ullmann condensation is a copper-catalyzed reaction that couples an alcohol with an aryl halide.[11] Traditional Ullmann conditions required harsh temperatures and stoichiometric copper.[12] Modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine, allowing the reaction to proceed under much milder conditions.[13]

Expert Insight: The Ullmann reaction is an excellent alternative to palladium-catalyzed methods, especially when the substrate is sensitive to palladium or when cost is a primary concern. The choice of ligand is critical to solubilize the copper salt and facilitate the catalytic cycle. While the precise mechanism is still debated, it is generally believed to involve a Cu(I)/Cu(III) cycle.

The Chan-Lam coupling provides a powerful, copper-catalyzed method for forming C-O bonds under exceptionally mild conditions, often at room temperature and open to the air.[14][15] This reaction typically couples a pyridine boronic acid with an alcohol. For the synthesis of 2-alkoxy-5-arylpyridines, this would involve the less common pathway of coupling 5-aryl-pyridin-2-ylboronic acid with an alcohol. The reaction is promoted by a copper(II) source, such as Cu(OAc)₂, and often a base like pyridine or triethylamine.[16]

Caption: A plausible catalytic cycle for the Chan-Lam C-O coupling reaction.

Part 3: Comparative Data & Protocols

Comparison of Key Synthetic Strategies

| Method | Catalyst System | Typical Temp. | Advantages | Limitations & Considerations |

| Suzuki-Miyaura | Pd(0) or Pd(II) precursor + Ligand (e.g., phosphine) | 60-110 °C | Excellent functional group tolerance; vast scope of boronic acids; reliable and well-understood.[5][17] | Requires pre-halogenation of the pyridine; potential for catalyst inhibition by pyridine N. |

| C-H Arylation | Pd(OAc)₂ + Ligand + Acid Additive | 100-140 °C | Atom-economical (avoids halogenation); simplifies synthetic route.[18] | Regioselectivity can be a major issue; often requires higher temperatures and stronger conditions. |

| SNAr | Base-mediated (e.g., NaH, KOtBu) | 25-100 °C | Metal-free; simple procedure; inexpensive reagents. | Generally requires a strongly electron-deficient pyridine ring for reasonable reactivity. |

| Ullmann Coupling | Cu(I) salt + Ligand (e.g., diamine, phenanthroline) | 80-120 °C | Cost-effective copper catalyst; complementary to Pd methods.[11][19] | Can require higher temperatures than Pd-coupling; substrate scope can be more limited. |

| Chan-Lam Coupling | Cu(II) salt (e.g., Cu(OAc)₂) + Base | 25-60 °C | Very mild conditions (often RT, air); tolerates many functional groups.[14][16] | Typically requires a boronic acid on the pyridine ring, which may not be readily available. |

Detailed Protocol: Ullmann-Type C-O Coupling

This protocol describes the synthesis of 5-(4-chlorophenyl)-2-ethoxypyridine.

-

Reagent Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, combine 2-bromo-5-(4-chlorophenyl)pyridine (1.0 eq), copper(I) iodide (CuI, 10 mol %), and cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Ligand and Solvent: Add N,N'-dimethylethylenediamine (20 mol %) as the ligand. Add anhydrous ethanol (can be used in excess as both reagent and solvent).

-

Inert Atmosphere: Seal the vial and purge thoroughly with argon or nitrogen.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 18-24 hours. The reaction progress should be monitored by LC-MS, observing the disappearance of the starting aryl bromide.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Purify the crude product via silica gel chromatography to yield the target compound.

Conclusion and Future Perspectives

The synthesis of 2-alkoxy-5-arylpyridines is a well-developed field dominated by robust and versatile cross-coupling methodologies. The Suzuki-Miyaura reaction remains the gold standard for the C-C bond-forming strategy due to its reliability and broad substrate scope. For the C-O bond-forming strategy, modern ligated Ullmann and Chan-Lam couplings provide mild and efficient alternatives to classical SNAr, significantly expanding the accessibility of these scaffolds.

Looking forward, the field continues to evolve towards greater efficiency and sustainability. The continued development of more active C-H arylation catalysts that offer predictable and high regioselectivity at lower temperatures will be a key area of research.[20] Furthermore, the application of photoredox catalysis and flow chemistry techniques holds the promise of enabling these transformations under even milder conditions, with improved safety profiles and scalability, ensuring that the 2-alkoxy-5-arylpyridine core remains a readily accessible and vital component in the toolkit of medicinal and materials scientists.

References

- BenchChem. (n.d.). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.

- PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.

- Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Chemical Communications (RSC Publishing). (n.d.). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines.

- Wikipedia. (n.d.). Chan–Lam coupling.

- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.

- MARM-ACS. (n.d.). COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction.

- PMC. (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.

- Wikipedia. (n.d.). Ullmann condensation.

- PMC. (n.d.). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds.

- PubMed. (2016). Metal-Free Assembly of Polysubstituted Pyridines From Oximes and Acroleins.

- PMC. (n.d.). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts.

- ResearchGate. (2012). Chan-Lam coupling reactions: Synthesis of heterocycles.

- ResearchGate. (n.d.). Chan‐Lam C−O coupling reactions.

- (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.

- PubMed. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists.

- Organic Letters. (n.d.). Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes.

- New Journal of Chemistry (RSC Publishing). (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.

- PubMed. (2015). Synthesis of 2-Arylpyridopyrimidinones, 6-Aryluracils, and Tri- and Tetrasubstituted Conjugated Alkenes via Pd-Catalyzed Enolic C-O Bond Activation-Arylation.

- mediaTUM. (n.d.). Transition-metal-free synthesis of pyrimidines from lignin β-O-4 segments via a one-pot multi-component reaction.

- ResearchGate. (2010). ChemInform Abstract: A Simple Metal-Free Synthesis of 2-Substituted Pyridine-4,5-dicarboxylates and Their N-Oxides.

- ResearchGate. (2015). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones.

- (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides.

- PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- Organic Chemistry Portal. (2009). A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene.

- YouTube. (2020). Suzuki cross-coupling reaction.

- MDPI. (2024). Hybrid Peptide-Alkoxyamine Drugs: A Strategy for the Development of a New Family of Antiplasmodial Drugs.

- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.

- PMC. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones.

- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.

- PubMed. (n.d.). 6-Alkoxy-5-aryl-3-pyridinecarboxamides, a new series of bioavailable cannabinoid receptor type 1 (CB1) antagonists including peripherally selective compounds.

- UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.

- ResearchGate. (2007). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.

- MDPI. (n.d.). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles.

- PubMed. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders.

- MDPI. (2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides.

- ResearchGate. (n.d.). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents.

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Alkoxy-5-aryl-3-pyridinecarboxamides, a new series of bioavailable cannabinoid receptor type 1 (CB1) antagonists including peripherally selective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metal-Free Assembly of Polysubstituted Pyridines from Oximes and Acroleins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. scholarship.claremont.edu [scholarship.claremont.edu]

- 9. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 15. Chan-Lam Coupling [organic-chemistry.org]

- 16. marmacs.org [marmacs.org]

- 17. mdpi.com [mdpi.com]

- 18. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ullmann Reaction [organic-chemistry.org]

- 20. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2-Methoxy-5-phenylpyridine (CAS 53698-47-8)

[1]

Executive Summary

This compound (CAS: 53698-47-8) is a critical biaryl ether scaffold utilized primarily as an intermediate in the synthesis of non-competitive AMPA receptor antagonists (e.g., Perampanel analogues) and acetylcholinesterase (AChE) inhibitors. Structurally, it functions as a lipophilic, masked pyridone precursor; the 2-methoxy group serves as both a directing group for C-H activation and a latent carbonyl equivalent, unmasked via acid hydrolysis to yield 5-phenyl-2(1H)-pyridone.

This guide addresses the physicochemical anomalies often encountered during its isolation—specifically its tendency to exist as a supercooled viscous oil rather than a crystalline solid immediately post-synthesis—and provides a validated protocol for its generation and handling.

Physicochemical Architecture

Molecular Profile

The molecule features a pyridine core substituted at the para position (C5) relative to the nitrogen with a phenyl ring, and at the ortho position (C2) with a methoxy group.

| Property | Value / Description |

| CAS Number | 53698-47-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Physical State | Viscous oil (crude); Low-melting solid (upon high-vacuum drying/standing) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |

| Predicted LogP | 3.2 – 3.6 (Lipophilic) |

| pKa (Conj.[1] Acid) | ~2.5 – 3.0 (Less basic than pyridine due to -OMe inductive effect) |

| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen) |

Electronic Structure & Basicity

The 2-methoxy substituent drastically alters the electronic landscape of the pyridine ring. Unlike 2-aminopyridine, where the substituent acts as a strong donor raising the pKa, the oxygen atom in the methoxy group exerts a negative inductive effect (-I) that dominates over its mesomeric donation (+M) regarding the ring nitrogen. Consequently, This compound is significantly less basic than unsubstituted pyridine , making it resistant to protonation under mild acidic conditions—a feature useful during selective extraction protocols.

Synthetic Pathway & Isolation Protocol

The "Standard" Suzuki-Miyaura Route

The most robust synthesis involves the palladium-catalyzed cross-coupling of 5-bromo-2-methoxypyridine with phenylboronic acid . This route is preferred over the reverse coupling (2-methoxy-5-pyridineboronic acid + bromobenzene) due to the commercial availability and stability of the bromopyridine starting material.

Experimental Workflow (Self-Validating System)

Note: This protocol scales to 10.0 mmol.

Reagents:

-

5-Bromo-2-methoxypyridine (1.0 eq)[2]

-

Phenylboronic acid (1.2 – 1.5 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding variants)

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1) or DME/Water[3]

Step-by-Step Methodology:

-

Degassing: Charge the reaction vessel with toluene and ethanol. Sparge with argon for 15 minutes. Causality: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid (biphenyl formation).

-

Activation: Add the aryl halide, boronic acid, and base. Add the Pd catalyst last against a counter-flow of argon.

-

Reflux: Heat to 90–100°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product usually runs slightly higher than the starting bromide.

-

Workup (Critical for Phase Separation):

Visualization of Synthesis Logic

The following diagram illustrates the reaction flow and the critical "branch point" where the methoxy group allows for divergent downstream chemistry (e.g., hydrolysis to pyridone).

Caption: Figure 1. Suzuki-Miyaura coupling pathway to generate this compound and its subsequent divergence to the pyridone scaffold.

Analytical Characterization

To validate the identity of this compound, researchers should look for specific spectroscopic signatures.

Nuclear Magnetic Resonance (¹H NMR)

The methoxy group provides a diagnostic handle that confirms the integrity of the ether linkage.

-

Distinctive Singlet: A sharp singlet integrating to 3H appears at ~3.95 ppm .

-

Aromatic Region:

-

The pyridine proton at position 6 (adjacent to nitrogen) appears as a doublet (d) around 8.4 ppm (deshielded).

-

The proton at position 3 (ortho to methoxy) appears as a doublet around 6.8 ppm (shielded by the electron-donating methoxy group).

-

The phenyl protons appear as a multiplet cluster between 7.3–7.6 ppm .

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Observed Mass: [M+H]⁺ = 186.1 m/z.

-

Note: Under harsh fragmentation conditions, a loss of 15 Da (methyl radical) or 31 Da (methoxy) may be observed, but the parent ion is usually stable.

Solubility & Formulation Dynamics

For biological assays (e.g., AChE inhibition), the compound's lipophilicity requires specific formulation strategies.

| Solvent System | Solubility Status | Application Note |

| Water (pH 7.4) | Insoluble | Unsuitable for direct aqueous dilution. |

| DMSO | High (>50 mM) | Standard stock solution solvent. |

| Ethanol | High | Useful for volatile transfer; avoid for biological stock if possible due to evaporation. |

| Corn Oil / PEG400 | Moderate | Suitable for in vivo IP injection formulations (suspension or emulsion). |

Formulation Protocol for In Vitro Assays:

-

Prepare a 10 mM stock in 100% DMSO.

-

Store stock at -20°C (stable for 3 months).

-

For assay use, dilute into buffer. Warning: Rapid precipitation may occur if the final DMSO concentration drops below 1% without intermediate dilution steps. Use a serial dilution in DMSO before the final spike into aqueous media.

Stability & Safety (SDS Highlights)

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Reactivity Profile: Stable to air and moisture in the solid/oil state. However, the methoxy group is susceptible to cleavage by strong Lewis acids (e.g., BBr₃) or strong mineral acids (HBr, HI) at elevated temperatures.

-

Storage: Keep refrigerated (2–8°C). If the compound presents as an oil, it may slowly crystallize over weeks. Do not mistake this crystallization for degradation.

References

-

ChemicalBook. (2024).[6] this compound Properties and Supplier Data. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 25181380, 2-Methoxy-5-phenyl-pyridin-3-ylamine (Structural Analog Data). Retrieved from

-

American Chemical Society (ACS). (2011). Discovery of Perampanel: A Novel, Noncompetitive AMPA Receptor Antagonist. Journal of Medicinal Chemistry. (Contextualizes the demethylation of this compound to pyridone). Retrieved from

-

Biosynth. (2024).[6] this compound Product Monograph. Retrieved from

-

AChemBlock. (2024).[6][7] Safety Data Sheet (SDS) for this compound. Retrieved from

Sources

- 1. 2-Methoxy-5-phenyl-pyridin-3-ylamine | C12H12N2O | CID 25181380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Optimization and characterization of a carbamate inhibitor for plasma platelet-activating factor acetylhydrolase (pPAFAH) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound 97% | CAS: 53698-47-8 | AChemBlock [achemblock.com]

- 5. 4-Chloroaniline | 106-47-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

Solubility Profiling of 2-Methoxy-5-phenylpyridine: Physicochemical Basis and Experimental Protocols

The following technical guide is structured to serve as an operational framework for characterizing the solubility profile of 2-Methoxy-5-phenylpyridine . As specific thermodynamic solubility values for this intermediate are not standardly indexed in open public databases, this guide synthesizes physicochemical principles with standard industrial protocols to provide a predictive model and a validation workflow.[1]

Executive Summary & Compound Identity

This compound (CAS: 53698-47-8) is a biaryl pyridine derivative frequently employed as a scaffold in medicinal chemistry (e.g., kinase inhibitors) and as a substrate in palladium-catalyzed cross-coupling reactions.[1][2]

Its solubility behavior is governed by the interplay between the lipophilic biaryl core and the weakly basic pyridine nitrogen.[1] Understanding this profile is critical for optimizing reaction yield (e.g., Suzuki-Miyaura coupling) and designing purification schemes (crystallization/extraction).[1]

| Property | Value (Predicted/Analog-Based) | Implication for Solubility |

| Molecular Formula | Moderate molecular weight (185.22 g/mol ) favors organic solubility.[1] | |

| LogP (Octanol/Water) | ~3.0 – 3.4 | Highly lipophilic; prefers non-polar to moderately polar organic solvents.[1] |

| pKa (Pyridine N) | ~3.0 – 3.8 | Weak base.[1] Remains uncharged (neutral) at physiological/neutral pH, limiting aqueous solubility.[1] |

| H-Bond Donors | 0 | Cannot donate H-bonds; relies on accepting H-bonds or dipole interactions.[1] |

| Physical State | Low-melting Solid / Oil | "Grease ball" thermodynamics; likely miscible with chlorinated solvents.[1] |

Theoretical Solubility Profile

Based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP) of structural analogs (2-phenylpyridine and 2-methoxypyridine), we can construct a high-confidence predictive solubility map.[1]

The "Lipophilic Wedge" Mechanism

The molecule consists of a hydrophobic phenyl ring and a pyridine ring.[1] The methoxy group (

-

Non-Polar/Chlorinated Solvents (Excellent Solubility): The

- -

Polar Aprotic Solvents (Good Solubility): DMSO and DMF will solubilize the compound readily due to dipole-dipole interactions with the pyridine nitrogen.[1]

-

Protic Solvents (Moderate Solubility): Methanol and Ethanol are viable, but solubility may decrease as the alkyl chain of the alcohol lengthens.[1]

-

Aqueous Media (Poor Solubility): In water (pH 7), the molecule is neutral and hydrophobic.[1] Solubility will be

.[1] However, lowering the pH

Predicted Solubility Classification Table

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Force |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Dispersion forces, Dipole-induced dipole |

| Aromatic | Toluene, Benzene | High (>50 mg/mL) | |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Dipole-Dipole |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate-High | Van der Waals, weak H-bond acceptance |

| Alcohols | Methanol, Ethanol, IPA | Moderate | H-bonding (Solvent donor -> Pyridine acceptor) |

| Alkanes | Hexane, Heptane | Low-Moderate | Dispersion (may oil out or crystallize) |

| Water (Neutral) | Water (pH 7) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates |

| Water (Acidic) | 0.1 N HCl | Soluble | Ionic solvation (Pyridinium cation) |

Experimental Determination Protocol

To validate the theoretical profile, researchers should employ the Equilibrium Shake-Flask Method , the gold standard for thermodynamic solubility (

Workflow Diagram (DOT)

The following diagram outlines the decision logic and workflow for solubility testing.

Figure 1: Standard Operating Procedure (SOP) for Thermodynamic Solubility Determination.

Detailed Methodology

Reagents:

-

Analyte: this compound (>98% purity).[1]

-

Solvents: HPLC-grade Methanol, Acetonitrile, Water, Toluene, DCM.[1]

Step-by-Step Protocol:

-

Preparation: Weigh approximately 5–10 mg of the compound into a 1.5 mL HPLC vial (or glass tube).

-

Solvent Addition: Add 500 µL of the target solvent.[1]

-

Visual Check:

-

Equilibration: Agitate the vials at 25°C ± 1°C for 24 hours using a rotary shaker or magnetic stir bar. Note: For this lipophilic compound, ensure the "brick dust" is fully wetted; if it oils out, sonication may be required.[1]

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (Nylon is acceptable for aqueous, but PTFE is preferred for organics).

-

Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and inject into HPLC.

Application in Synthesis & Formulation

Understanding the solubility limits allows for the optimization of chemical reactions and purification.[1]

Suzuki-Miyaura Coupling Optimization

Synthesis of this compound often involves coupling 2-methoxy-5-bromopyridine with phenylboronic acid.[1]

-

Recommended Solvent System: Toluene/Water (4:1) or Dioxane/Water (4:1) .[1]

-

Why? The compound is highly soluble in Toluene/Dioxane (keeping the catalyst active) but insoluble in water.[1] This biphasic system allows inorganic salts (borates/bromides) to partition into the aqueous phase, simplifying workup.[1]

Purification via Recrystallization

Since the compound is likely soluble in hot ethanol but less soluble in cold ethanol (or Ethanol/Water mixtures):

-

Strategy: Dissolve in minimal hot Ethanol.

-

Anti-solvent: Slowly add Water (or Hexane, if using Ethyl Acetate) until turbidity appears.[1] Cool to 4°C to induce crystallization.

References

-

PubChem. (2025).[1][3][4] Compound Summary: 2-phenylpyridine (Analog Data).[1][5] National Library of Medicine.[1] Retrieved from [Link][1]

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard reference for solubility protocols).

-

Bergström, C. A., et al. (2007).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. (Methodology for pKa/LogP based prediction).

Sources

- 1. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]

- 2. 3,5-DIMETHYL-4-METHOXY-2-PYRIDINE | 96300-88-8 [chemicalbook.com]

- 3. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-Methoxy-5-methylpyridin-3-yl)(phenyl)methanol | C14H15NO2 | CID 177686218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Thermochemical Analysis of 2-Methoxy-5-phenylpyridine: A Technical Characterization Guide

Executive Summary

This technical guide outlines the rigorous thermochemical characterization of 2-Methoxy-5-phenylpyridine , a biaryl pyridine derivative. The thermodynamic stability of this molecule is governed by the interplay between the resonance stabilization of the phenyl-pyridine bond and the inductive effects of the methoxy substituent.

Accurate determination of the Standard Molar Enthalpy of Formation (

Molecular Context & Structural Prerequisites

Before initiating calorimetric work, the structural integrity of the sample must be absolute. This compound possesses two aromatic rings capable of torsion, affecting its crystal lattice energy.

Purity Verification (The 99.9% Rule)

Thermodynamic errors scale linearly with impurity mole fractions. HPLC is insufficient for calorimetry; DSC Fractional Melting is the required standard.